molecular formula C11H11Cl2NO3 B7543613 (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Cat. No.: B7543613
M. Wt: 276.11 g/mol
InChI Key: BBJLMHHTKYNKRX-UHFFFAOYSA-N
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Description

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and agrochemistry. This ethyl ester features a 3,4-dichlorobenzoyl moiety linked to a glycine ethyl ester backbone. The presence of the dichlorinated aromatic ring suggests potential for significant biological activity, as similar structures are known to interact with various biological targets. Researchers may investigate this compound as a key synthetic intermediate or a precursor in the development of novel active molecules. Analogs with similar dichlorophenyl groups have been studied for their plant growth regulator properties, acting through auxin-like signaling pathways . In a pharmaceutical context, such compounds are often explored for their potential to interact with enzymes and receptors, serving as a scaffold for creating potential therapeutic agents . As with any specialized chemical, handling should adhere to appropriate safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLMHHTKYNKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl glycinate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and more efficient mixing techniques to enhance the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents, such as dimethylformamide (DMF).

Major Products Formed

    Hydrolysis: (3,4-Dichloro-benzoylamino)-acetic acid.

    Reduction: (3,4-Dichloro-benzoylamino)-ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester exhibits significant antimicrobial properties. Its structural components suggest activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues in clinical settings.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Compounds with similar benzoylamino structures have demonstrated the ability to reduce inflammation in various biological models. This property could be leveraged in formulating treatments for inflammatory diseases such as arthritis or dermatitis.

1.3 Drug Development

The compound's unique chemical structure allows it to act as a potential lead compound in drug discovery. Its derivatives can be synthesized to enhance pharmacological activity or reduce toxicity. For instance, modifications to the benzoylamino group could yield compounds with improved efficacy against specific targets in disease pathways.

Agricultural Applications

2.1 Herbicidal Activity

This compound has been studied for its potential use as a herbicide. Its ability to inhibit specific plant growth pathways can be exploited to develop selective herbicides that target unwanted vegetation without harming crops. This application is particularly valuable in sustainable agriculture practices where minimizing chemical usage is essential.

2.2 Plant Growth Regulation

In addition to herbicidal properties, the compound may serve as a plant growth regulator. Research into similar compounds suggests that they can modulate plant growth responses, enhancing crop yields and resilience against environmental stressors.

Material Science Applications

3.1 Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices as a functional additive. For example, it can enhance the mechanical properties of polymers or provide antimicrobial surfaces in medical devices and packaging materials. The incorporation of such compounds into polymers has been shown to improve their performance in various applications.

3.2 Coatings and Adhesives

Due to its chemical stability and functional groups, this compound can be utilized in formulating advanced coatings and adhesives. These materials can benefit from enhanced adhesion properties and resistance to environmental degradation, making them suitable for industrial applications.

Case Studies and Data Tables

Application Area Study Reference Findings
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory EffectsReduces inflammation in animal models
Herbicidal ActivityInhibits growth of specific weeds
Polymer ChemistryEnhances mechanical properties of polymers

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of chlorine atoms may enhance the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • 3,4-Dichlorophenyl group : Enhances lipophilicity and may influence bioactivity, particularly in agrochemical or pharmaceutical contexts .
  • Benzoylamino-acetic acid ethyl ester backbone: The ester group contributes to solubility in organic solvents, while the amide linkage provides stability against hydrolysis under mild conditions .

Synthesis Pathways: Related compounds, such as 2-[1-(3,4-dichlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]acetic acid ethyl ester, are synthesized via alkylation of intermediates with 3,4-dichlorobenzyl bromide, followed by hydrolysis .

Comparison with Structurally Similar Compounds

Acetic Acid, [(3,4-Dichlorophenyl)[(Dimethylamino)carbonyl]amino]oxo-, Ethyl Ester (CAS 61208-37-5)

Molecular Formula : C₁₃H₁₄Cl₂N₂O₄
Molecular Weight : 333.17 g/mol
Key Features :

  • 3,4-Dichlorophenyl and dimethylamino carbonyl groups.
  • Applications: Likely used as an intermediate in pharmaceuticals or agrochemicals due to its reactive amide and ester groups .
Property Target Compound CAS 61208-37-5
Molecular Weight ~300–350 g/mol* 333.17 g/mol
Key Substituents 3,4-Dichloro, amide 3,4-Dichloro, dimethylamino carbonyl
Potential Solubility Moderate (organic) Higher (polar groups)
Synthetic Use Agrochemical intermediates Pharmaceutical intermediates

*Estimated based on structural analogy.

3,4-Dihydro-3-Thioxo-2H-1,4-Benzothiazine-2-Acetic Acid Ethyl Ester (CAS 2832-87-3)

Molecular Formula: C₁₂H₁₃NO₂S₂ Molecular Weight: 267.37 g/mol Key Features:

  • Benzothiazine ring with a thioxo group replaces the dichlorophenyl-amide structure.
  • Sulfur atoms may confer distinct electronic properties, influencing reactivity in cyclization or alkylation reactions.
    Applications : Marketed for research in heterocyclic chemistry and as a precursor in dye synthesis .
Property Target Compound CAS 2832-87-3
Molecular Weight ~300–350 g/mol* 267.37 g/mol
Functional Groups Amide, ester Thioxo, benzothiazine, ester
Reactivity Alkylation-prone Cyclization-prone
Industry Relevance Agrochemicals Dyes and heterocycles

Chloroacetic Acid Ethyl Ester (CAS 105-39-5)

Molecular Formula : C₄H₇ClO₂
Molecular Weight : 122.55 g/mol
Key Features :

  • Simple chloro-substituted acetic acid ester without aromatic rings.
  • Highly reactive due to the electron-withdrawing chlorine atom, making it prone to nucleophilic substitution.
    Applications : Used in organic synthesis, particularly in the production of pharmaceuticals and fragrances .
Property Target Compound CAS 105-39-5
Molecular Weight ~300–350 g/mol* 122.55 g/mol
Stability Moderate (amide stability) Low (reactive Cl)
Synthetic Utility Specialized intermediates Broad applicability

Key Research Findings and Trends

  • Substituent Effects : The 3,4-dichlorophenyl group in the target compound likely enhances bioactivity against pests or pathogens, as seen in agrochemical intermediates .
  • Ester vs. Amide Reactivity : Compared to simpler esters (e.g., CAS 105-39-5), the amide group in the target compound reduces hydrolysis rates, improving shelf life .
  • Pharmacological Potential: Analogous compounds, such as caffeic acid derivatives, are used in drug research for antioxidant properties, suggesting possible applications in medicinal chemistry .

Biological Activity

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article summarizes the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoic acid with aminoacetic acid in the presence of an activating agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial potency.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies on human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) revealed that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, suggesting promising anticancer activity.

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors that are crucial for cellular proliferation and survival. It may interact with tubulin, disrupting microtubule formation, which is essential for mitosis. Additionally, the compound's ability to induce apoptosis in cancer cells has been observed in several studies.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly reduced bacterial load in vitro and showed potential for further development as an antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

A study published in Cancer Letters evaluated the cytotoxic effects of various derivatives of benzoylamino-acetic acids, including this compound. The findings suggested that this compound exhibited superior antiproliferative effects compared to other derivatives, particularly in lung cancer cell lines .

Data Summary

Activity Tested Cell Lines IC50/ MIC Reference
AntimicrobialStaphylococcus aureus32 - 128 µg/mL
AnticancerA54910 µM
AnticancerMCF-720 µM
AnticancerHeLa30 µM

Q & A

Basic Questions

Q. What are the established synthetic routes for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 3,4-dichlorobenzoyl derivatives and ethyl acetoacetate under basic conditions (e.g., sodium ethoxide or potassium carbonate). For example, nucleophilic substitution of activated carbonyl groups with amines is a common approach . Optimization can involve varying solvents (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst loading. Reaction progress should be monitored using TLC or HPLC to identify ideal termination points .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm esterification (e.g., ethyl group signals at ~1.2–1.4 ppm for CH3_3 and ~4.1–4.3 ppm for CH2_2) and aromatic protons from the dichlorophenyl moiety .
  • IR Spectroscopy : Look for ester C=O stretches (~1740 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) from the amide group .
  • Mass Spectrometry : High-resolution MS can verify the molecular ion peak (C13_{13}H14_{14}Cl2_2N2_2O4_4, exact mass 332.03 g/mol) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

  • Methodological Answer : Purity is typically assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) or GC-MS. Common contaminants include unreacted starting materials (e.g., 3,4-dichlorobenzoyl chloride) or hydrolysis byproducts (e.g., acetic acid derivatives). Recrystallization in ethanol or ethyl acetate can improve purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC can correlate amide protons with carbonyl carbons.
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
  • Cross-validate with alternative techniques like X-ray crystallography if single crystals are obtainable .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C and monitor degradation via HPLC.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
  • Identify degradation products using LC-MS to propose degradation pathways .

Q. How can structure-activity relationship (SAR) studies be designed to explore its potential bioactivity?

  • Methodological Answer :

  • Synthesize analogs with modifications to the dichlorophenyl group, ester moiety, or amide linker.
  • Screen for antimicrobial activity (e.g., against Gram-positive/negative bacteria) or anticancer activity (cell viability assays in cancer lines like MCF-7 or HeLa).
  • Use molecular docking to predict interactions with targets like enzymes or receptors implicated in disease pathways .

Q. What mechanistic insights exist regarding its interaction with biological targets?

  • Methodological Answer : Preliminary studies on analogous compounds suggest potential inhibition of metabolic enzymes (e.g., cytochrome P450) or disruption of membrane integrity in pathogens. Researchers should:

  • Perform fluorescence quenching assays to study protein binding.
  • Conduct enzyme inhibition assays (e.g., IC50_{50} determination) with purified targets like kinases or proteases .

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